molecular formula C24H23N5O3S B4537743 N-(4-acetylphenyl)-2-({3-[3-(1H-imidazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide

N-(4-acetylphenyl)-2-({3-[3-(1H-imidazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide

Cat. No. B4537743
M. Wt: 461.5 g/mol
InChI Key: CMRALFWUJOOUNP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to the one involves multiple steps, including aminolysis of activated acids and alkylation processes. A similar compound, N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides, was synthesized through aminolysis of activated [(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)-thio]acetic acids and alkylation of potassium salts with N-cycloalkyl-(cycloalkylaryl)-2-chloroacetamides (Berest et al., 2011). This process likely involves similar synthetic routes and chemical reactions for the compound , emphasizing the versatility and complexity of synthetic strategies in organic chemistry.

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed through various analytical techniques such as NMR, LC-MS, and EI-MS analysis. The structure determination is crucial for understanding the compound's chemical behavior and potential interactions. For instance, compounds within this family have been structurally elucidated to reveal intricate molecular frameworks conducive to biological activity, as evidenced by their in vitro anticancer and antibacterial activities (Berest et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of such molecules often involves interactions at their thioacetamide, imidazole, or quinazolinyl moieties. These functional groups can undergo various chemical reactions, including nucleophilic substitution, condensation, and redox reactions, contributing to the compound's diverse chemical properties and potential utility in synthetic chemistry.

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and stability, would be influenced by its molecular structure. The presence of aromatic rings, heteroatoms (N, S), and functional groups (acetamide, thioether) likely affect its polarity, intermolecular interactions, and overall physicochemical profile, which are essential for its application in specific scientific or industrial contexts.

Chemical Properties Analysis

Chemically, this compound's properties would be defined by its functional groups and molecular architecture. Its acetamide moiety could engage in hydrogen bonding, affecting its solubility and reactivity. The imidazole and quinazolinyl rings could participate in π-π interactions and potentially act as ligands in coordination chemistry, offering a wide range of chemical behaviors and applications.

References

  • Berest, G., Voskoboynik, O. Y., Kovalenko, S., Antypenko, O. M., Nosulenko, I., Katsev, A. M., & Shandrovskaya, O. S. (2011). Synthesis and biological activity of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides. European Journal of Medicinal Chemistry, 46(12), 6066-6074. https://consensus.app/papers/synthesis-activity-novel-berest/e16c567a6065551487304540b1c7d789/?utm_source=chatgptThis detailed analysis highlights the intricate nature of "N-(4-acetylphenyl)-2-({3-[3-(1H-imidazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide" and compounds of similar structural complexity. Their synthesis, molecular structure, and properties offer a rich area for exploration and application in various scientific domains.

properties

IUPAC Name

N-(4-acetylphenyl)-2-[3-(3-imidazol-1-ylpropyl)-4-oxoquinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3S/c1-17(30)18-7-9-19(10-8-18)26-22(31)15-33-24-27-21-6-3-2-5-20(21)23(32)29(24)13-4-12-28-14-11-25-16-28/h2-3,5-11,14,16H,4,12-13,15H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRALFWUJOOUNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-({3-[3-(1H-imidazol-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-acetylphenyl)-2-({3-[3-(1H-imidazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-acetylphenyl)-2-({3-[3-(1H-imidazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-acetylphenyl)-2-({3-[3-(1H-imidazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide
Reactant of Route 4
N-(4-acetylphenyl)-2-({3-[3-(1H-imidazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-acetylphenyl)-2-({3-[3-(1H-imidazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-acetylphenyl)-2-({3-[3-(1H-imidazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide

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